molecular formula C16H16ClF3N2O3 B2649190 N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1008080-54-3

N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

Cat. No.: B2649190
CAS No.: 1008080-54-3
M. Wt: 376.76
InChI Key: SXWJJBPNRBZPQW-SOFGYWHQSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a synthetic organic compound featuring a pyrrolidine-2-carboxamide core substituted with a 5-chloro-2-methoxyphenyl group and an (E)-configured 4,4,4-trifluoro-3-oxobut-1-enyl chain. This compound’s structure integrates halogen (chlorine), methoxy, and trifluoromethyl ketone moieties, which are known to influence physicochemical properties such as lipophilicity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O3/c1-25-13-5-4-10(17)9-11(13)21-15(24)12-3-2-7-22(12)8-6-14(23)16(18,19)20/h4-6,8-9,12H,2-3,7H2,1H3,(H,21,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWJJBPNRBZPQW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Chlorinated Methoxyphenyl Moiety: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the chlorinated methoxyphenyl group to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the trifluoro-3-oxobut-1-enyl moiety, converting it to an alcohol.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or substitution patterns. Below is a systematic comparison with key derivatives and related molecules:

Substituent Analysis

  • Target Compound: Pyrrolidine-2-carboxamide backbone: Provides conformational rigidity and hydrogen-bonding capability via the amide group. (E)-4,4,4-Trifluoro-3-oxobut-1-enyl chain: Enhances electrophilicity and lipophilicity due to the trifluoromethyl ketone and α,β-unsaturated ester system.
  • Analog 1 : N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarboxamide (CAS 701282-17-9)

    • Key Difference : Lacks the trifluoro-3-oxobut-1-enyl substituent.
    • Impact : Reduced molecular weight (254.71 g/mol vs. ~365 g/mol for the target compound) and lower lipophilicity. The absence of the α,β-unsaturated ketone may diminish reactivity in Michael addition or redox processes.
  • Analog 2: 5-Chloro-2-methyl-N-(2-phenylethyl)aniline Key Difference: Replaces the pyrrolidine-carboxamide system with a phenethylamine group. The methyl group may sterically hinder aromatic interactions.
  • Analog 3 : 3-Chloro-5-(pentafluorosulfur)phenylacetic acid

    • Key Difference : Features a pentafluorosulfur group and carboxylic acid instead of a pyrrolidine-carboxamide.
    • Impact : Increased acidity (due to –COOH) and stronger electron-withdrawing effects from SF₅, which could enhance binding to polar targets but reduce membrane permeability.

Physicochemical and Functional Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~365 g/mol (estimated) 254.71 g/mol ~245 g/mol ~298 g/mol
Key Functional Groups Amide, Cl, OCH₃, CF₃, α,β-unsaturated ketone Amide, Cl, OCH₃ Amine, Cl, CH₃ Carboxylic acid, Cl, SF₅
Hydrogen-Bonding High (amide, ketone) Moderate (amide) Low (amine) High (carboxylic acid)
Lipophilicity (LogP) High (CF₃, aromatic Cl) Moderate Moderate Low (polar SF₅, –COOH)

Research Findings and Implications

  • Hydrogen-Bonding Networks : The target compound’s amide and ketone groups likely participate in directional hydrogen bonds, as described in Etter’s graph-set analysis . Such interactions could stabilize crystal packing or molecular recognition in biological systems.
  • Fluorine Effects: The trifluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a common strategy in drug design .
  • Reactivity : The α,β-unsaturated ketone may act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). This feature is absent in Analog 1, highlighting a critical functional divergence .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure

The compound can be represented by the following structure:

N 5 chloro 2 methoxyphenyl 1 E 4 4 4 trifluoro 3 oxobut 1 enyl pyrrolidine 2 carboxamide\text{N 5 chloro 2 methoxyphenyl 1 E 4 4 4 trifluoro 3 oxobut 1 enyl pyrrolidine 2 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to this compound.

Case Study: A549 Cell Line

A study evaluated various compounds' anticancer activities against the A549 human lung adenocarcinoma cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects. Notably:

CompoundViability (%)IC50 (µM)Remarks
Compound 1566%25More potent than control
Compound 2140%15Highest activity with low cytotoxicity on non-cancerous cells

The study demonstrated that compounds with specific structural features, such as free amino groups, had enhanced anticancer activity compared to those with acetylamino groups .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated.

Pathogen Resistance

Research focused on multidrug-resistant strains of Staphylococcus aureus and other pathogens. The compound showed promising results against:

PathogenMinimum Inhibitory Concentration (MIC)Resistance
Staphylococcus aureus (MRSA)12 µg/mLLinezolid-resistant
Klebsiella pneumoniae8 µg/mLCarbapenem-resistant
Pseudomonas aeruginosa16 µg/mLMultidrug-resistant

These findings suggest that derivatives of this compound may serve as potential candidates for developing new antimicrobial therapies targeting resistant pathogens .

The proposed mechanisms of action for the anticancer and antimicrobial activities include:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways essential for cancer cell growth.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown efficacy in disrupting bacterial cell wall integrity, leading to cell lysis.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide?

The synthesis typically involves multi-step reactions starting from commercially available pyrrolidine precursors. Key steps include:

  • N-Acylation : Introducing the 4,4,4-trifluoro-3-oxobut-1-enyl group via coupling reactions (e.g., using acid chlorides or activated esters under basic conditions) .
  • Substitution Reactions : Attaching the 5-chloro-2-methoxyphenyl moiety through nucleophilic substitution or Buchwald-Hartwig amidation .
  • Stereochemical Control : Ensuring the (E)-configuration of the trifluoro-enone group via controlled reaction conditions (e.g., low temperature, inert atmosphere) .
    Purification often requires column chromatography or recrystallization using solvents like dichloromethane or ethyl acetate .

Advanced: How can reaction conditions be optimized to enhance yield and purity during the synthesis of the trifluoro-enone moiety?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl-alkene formation .
  • Temperature Gradients : Gradual heating (e.g., 0°C → room temperature) stabilizes reactive intermediates and prevents decomposition .
    Statistical tools like Design of Experiments (DoE) can model parameter interactions (e.g., reagent stoichiometry, pH) to maximize yield .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine ring substitution) and the (E)-configuration of the enone group .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the trifluoro group (e.g., m/z peaks at 119 [CF₃⁺]) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions between in vitro efficacy data and in vivo pharmacokinetic profiles for this compound?

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the methoxyphenyl group) .
  • Protein Binding Studies : Evaluate plasma protein binding via equilibrium dialysis; high binding may reduce free drug concentration .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation can improve bioavailability if poor solubility or rapid clearance is observed .

Advanced: What computational approaches are effective in predicting the compound’s target engagement and selectivity?

  • Molecular Docking : Simulate binding to potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the pyrrolidine carboxamide’s hydrogen-bonding potential .
  • MD Simulations : Assess conformational stability of the trifluoro-enone group in aqueous vs. lipid environments (e.g., GROMACS) .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. OCH₃) with biological activity datasets to prioritize analogs .

Basic: How does the electronic nature of the 4,4,4-trifluoro-3-oxobut-1-enyl group influence the compound’s reactivity?

The trifluoromethyl ketone acts as a strong electron-withdrawing group:

  • Electrophilicity : Enhances reactivity in Michael additions or nucleophilic attacks at the β-carbon .
  • Metabolic Resistance : The CF₃ group reduces oxidative metabolism, improving half-life compared to non-fluorinated analogs .
  • Spectroscopic Signature : Distinct ¹⁹F NMR shifts (~-60 ppm) aid in tracking synthetic intermediates .

Advanced: What strategies mitigate instability of the enone group under physiological conditions?

  • Prodrug Design : Mask the enone as a ketal or thioether derivative, which hydrolyzes in target tissues .
  • pH Optimization : Buffer formulations to pH 6.5–7.4 minimize base-catalyzed degradation .
  • Lyophilization : Store the compound as a lyophilized powder to prevent aqueous hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

  • Analog Synthesis : Modify the pyrrolidine ring (e.g., 3- or 4-substitution) and compare binding affinities .
  • Pharmacophore Mapping : Identify critical motifs (e.g., trifluoro-enone, chloro-methoxyphenyl) using X-ray crystallography of target-ligand complexes .
  • Off-Target Screening : Use kinase profiling panels or Eurofins Cerep panels to assess selectivity against 50+ targets .

Basic: What are the key considerations for designing enzymatic assays to evaluate this compound’s potency?

  • Enzyme Selection : Use recombinant human enzymes (e.g., kinases, proteases) relevant to the hypothesized mechanism .
  • Substrate Competition : Include controls with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • IC₅₀ Determination : Perform dose-response curves with 8–12 concentrations in triplicate, using fluorescence or luminescence readouts .

Advanced: What toxicological assessments are critical before advancing this compound to preclinical trials?

  • Ames Test : Assess mutagenicity using TA98 and TA100 bacterial strains .
  • hERG Inhibition : Screen for cardiac liability via patch-clamp assays (IC₅₀ < 10 μM is high-risk) .
  • Cytotoxicity Panels : Test against HepG2 (liver) and HEK293 (kidney) cells to identify organ-specific toxicity .

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